D-Sorbitol
Overview
Description
Sorbitol, also known as glucitol, is a sugar alcohol derived from glucose. It is a polyol with a sweet taste, which the human body metabolizes slowly. Sorbitol occurs naturally in various fruits and vegetables, such as apples, pears, peaches, and prunes . It is commonly used as a sugar substitute in food products due to its lower caloric content compared to sucrose.
Mechanism of Action
Target of Action
Sorbitol, a polyhydric alcohol, primarily targets the large intestine . It is used as a laxative to relieve constipation and also as a urologic irrigating fluid . It can stabilize the fungal structure when cell wall damage occurs .
Mode of Action
Sorbitol exerts its laxative effect by drawing water into the large intestine, thereby stimulating bowel movements . This osmotic effect increases the volume of the intestines, which stimulates peristalsis and results in evacuation .
Biochemical Pathways
The sorbitol or polyol pathway is a two-step metabolic pathway that converts glucose into fructose . The first step involves the conversion of glucose to sorbitol via the enzyme aldose reductase . This step utilizes a hydrogen group donated by NADPH . The second step involves the conversion of sorbitol into fructose via the enzyme sorbitol dehydrogenase . This step donates a hydrogen group to NAD+, creating a byproduct of NADH .
Pharmacokinetics
Sorbitol is poorly absorbed in both oral and rectal administration . It is primarily metabolized in the liver to fructose . The onset of action for rectal administration is between 0.25 to 1 hour .
Result of Action
The primary result of sorbitol’s action is the relief of constipation . By drawing water into the large intestine, it softens the stool and stimulates bowel movements . This makes it easier for the stool to pass, thereby relieving constipation .
Action Environment
Sorbitol is a sugar alcohol that occurs naturally in fruits and berries . It is sweet, but only half as sweet as sugar . Large amounts of sorbitol may have a strong laxative effect and even cause diarrhea . The FDA requires foods “whose reasonably foreseeable consumption may result in a daily ingestion of 50 grams of sorbitol” to bear the label statement: "Excess consumption may have a laxative effect" .
Biochemical Analysis
Biochemical Properties
Sorbitol interacts with several key enzymes, including sorbitol-6-phosphate dehydrogenase (S6PDH), sorbitol dehydrogenase (SDH), and sorbitol transporter (SOT). These enzymes are primarily responsible for the synthesis, degradation, and transportation of sorbitol . The interactions between sorbitol and these enzymes are central to its role in biochemical reactions .
Cellular Effects
The presence of sorbitol influences various cellular processes. It plays a critical role in the carbon partitioning system in plants, a process that distributes chemical energy converted by the plant through photosynthesis . Sorbitol’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, although the specifics of these effects are complex and depend on the plant species and cellular context .
Molecular Mechanism
Sorbitol exerts its effects at the molecular level through its interactions with various biomolecules. For instance, it binds to enzymes like S6PDH and SDH, influencing their activity and thereby affecting the synthesis and degradation of sorbitol . Changes in gene expression related to these enzymes can also occur in response to variations in sorbitol levels .
Dosage Effects in Animal Models
While the primary focus of sorbitol research has been in plants, some studies have explored its effects in animal models. The effects of sorbitol can vary with different dosages, and high doses may have toxic or adverse effects .
Metabolic Pathways
Sorbitol is involved in specific metabolic pathways, particularly in Rosaceae species. It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Sorbitol is transported and distributed within cells and tissues through the action of specific transporters, such as SOT . It can also interact with binding proteins, affecting its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of sorbitol and its effects on activity or function are complex and depend on various factors, including targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitol is primarily produced through the hydrogenation of glucose. This process involves the catalytic addition of hydrogen to glucose, converting the aldehyde group into a hydroxyl group, resulting in sorbitol . The reaction typically requires a catalyst such as nickel or ruthenium supported on a carrier like activated carbon or alumina .
Industrial Production Methods: Industrial production of sorbitol involves the hydrogenation of glucose derived from corn syrup. The process is carried out in high-pressure reactors at elevated temperatures (120-150°C) and pressures (40-60 bar) in the presence of a catalyst . The resulting sorbitol solution is then purified and concentrated to obtain the final product.
Types of Reactions:
Oxidation: Sorbitol can be oxidized to form sorbose, which is an intermediate in the production of vitamin C.
Common Reagents and Conditions:
Reduction: Catalysts such as nickel or ruthenium, hydrogen gas, elevated temperatures, and pressures.
Oxidation: Oxidizing agents like nitric acid or enzymes such as sorbitol dehydrogenase.
Dehydration: Acidic catalysts like sulfuric acid or solid acid catalysts at elevated temperatures.
Major Products:
Sorbose: Formed from the oxidation of sorbitol.
Isosorbide: Formed from the dehydration of sorbitol.
Scientific Research Applications
Sorbitol has a wide range of applications in various fields:
Chemistry: Used as a starting material for the synthesis of other chemicals such as isosorbide and vitamin C.
Biology: Acts as an osmoprotectant in plant cells, helping them to tolerate drought and salt stress.
Medicine: Used as a laxative to treat constipation and as a diuretic.
Industry: Employed as a sweetener, humectant, and texturizer in food products.
Comparison with Similar Compounds
Sorbitol is part of the sugar alcohol family, which includes compounds like xylitol, erythritol, and mannitol . Here is a comparison:
Xylitol: Similar to sorbitol in sweetness but has a slightly lower caloric content (2.4 calories per gram).
Erythritol: Has about 70% of the sweetness of sucrose with only 0.24 calories per gram.
Mannitol: An isomer of sorbitol, differing only in the orientation of the hydroxyl group on carbon 2.
Sorbitol’s unique properties, such as its lower sweetness and caloric content compared to sucrose, make it a versatile ingredient in various applications, from food products to pharmaceuticals.
Properties
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Record name | SORBITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9087 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SORBITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | D-SORBITOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
123236-29-3 | |
Record name | Polysorbitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123236-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5023588 | |
Record name | D-Glucitol | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sorbitol is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid, White hygroscopic powder, crystalline powder, flakes or granules., Hygroscopic solid; [Merck Index] White odorless powder; Hygroscopic; [Alfa Aesar MSDS], Liquid, WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
Record name | SORBITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9087 | |
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Record name | D-Glucitol | |
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Record name | SORBITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sorbitol | |
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Record name | Sorbitol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | D-SORBITOL | |
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Boiling Point |
Very high (USCG, 1999), 295 °C at 3.5 mm Hg | |
Record name | SORBITOL | |
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Record name | D-Sorbitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |
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Flash Point |
542 °F (USCG, 1999) | |
Record name | SORBITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9087 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Very soluble in water, slightly soluble in ethanol, Very soluble in acetone, Freely sol in water (up to 83%); sol in methanol, isopropanol, butanol, cyclohexanol, phenol, acetone, acetic acid, dimethylformamide, pyridine, acetamide solutions; practically insoluble in most other org solvents; quite soluble in hot alcohol, sparingly soluble in cold alcohol, In water, 6.9X10+5 mg/L at 20 °C, In water, 2.75X10+6 mg/L at 25 °C, 2750.0 mg/mL, Solubility in water, g/100ml at 20 °C: 220 | |
Record name | Sorbitol | |
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URL | https://www.drugbank.ca/drugs/DB01638 | |
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Record name | SORBITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | D-Sorbitol | |
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Record name | Sorbitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000247 | |
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Record name | D-SORBITOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.49 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.489 g/cu cm 20 °C, 1.5 g/cm³ | |
Record name | SORBITOL | |
Source | CAMEO Chemicals | |
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Record name | D-Sorbitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |
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Record name | D-SORBITOL | |
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Mechanism of Action |
Sorbitol exerts its laxative effect by drawing water into the large intestine, thereby stimulating bowel movements., ... Sorbitol exerts hygroscopic and/or local irritant action, drawing water from tissues into feces and reflexly stimulating evacuation., The polyol pathway consists of two enzymes aldose reductase (AR) and sorbitol dehydrogenase (SDH); the former is the first enzyme in the polyol pathway, that catalyzes the reduction of glucose to sorbitol, the latter is the second one, that converts sorbitol to fructose using by NAD(+) as a cofactor. ... SDH activity, the second step in the polyol pathway, might make a greater contribution to the etiology of diabetic retinopathy than does the first step involving AR. /This paper proposes/ a novel hypothesis that polymorphisms of SDH gene may be correlated with SDH gene expression levels in diabetic retinas, thus being a valuable genetic marker for diabetic retinopathy., It has been reported that sorbitol induces apoptosis in several cancer cell lines. ... In /this/ study, the intracellular signaling pathways of sorbitol-induced apoptosis in human K562 cells were investigated using both morphological analysis and DNA fragmentation technique. In this study, we demonstrated that sorbitol-induced apoptosis in human K562 cells is a concentration- and time-dependent manner. This sorbitol-induced apoptosis in human K562 cells was also accompanied by the up-regulation of Bax, and down-regulation of p-Bcl-2, but no effect on the levels of Bcl-X(L). Moreover, the sorbitol treatment resulted in a significant reduction of mitochondria membrane potential, increase in the release of mitochondrial cytochrome c (cyt c), and activation of caspase 3. Furthermore, treatment with caspase 3 inhibitor (z-DEVD-fmk) was capable of preventing the sorbitol-induced caspase 3 activity and cell death. These results clearly demonstrate that the induction of apoptosis by sorbitol involves multiple cellular/molecular pathways and strongly suggest that pro- and anti-apoptotic Bcl-2 family proteins, mitochondrial membrane potential, mitochondrial cyt c, and caspase 3, they all participate in sorbitol-induced apoptotic process in human K562 cells., Chronic diabetic complications, in particular, nephropathy, peripheral and autonomic neuropathy, "diabetic foot," retinopathy, and cardiovascular disease, remain the major cause of morbidity and mortality in patients with diabetes mellitus. Growing evidence indicates that both increased activity of the sorbitol pathway of glucose metabolism and enhanced oxidative stress are the leading factors in the pathogenesis of diabetic complications. The relation between the two mechanisms remains the area of controversy. One group has reported that increased sorbitol pathway activity has a protective rather than detrimental role in complication-prone tissues because the pathway detoxifies toxic lipid peroxidation products. Others put forward a so-called "unifying hypothesis" suggesting that activation of several major pathways implicated in diabetic complications (eg, sorbitol pathway) occurs due to increased production of superoxide anion radicals in mitochondria and resulting poly(ADP-ribose) polymerase activation. This review (a) presents findings supporting a key role for the sorbitol pathway in oxidative stress and oxidative stress-initiated downstream mechanisms of diabetic complications, and (b) summarizes experimental evidence against a detoxifying role of the sorbitol pathway, as well as the "unifying concept." | |
Record name | Sorbitol | |
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Record name | D-Sorbitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |
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Impurities |
Arsenic (as As): not more than 3 mg/kg; Chloride: not more than 0.005%; Heavy metals (as Pb): not more than 5 mg/kg; Lead: not more than 1 mg/kg; reducing sugar: Not more than 0.3%; Ash: not more than 0.1%; Sulfate: not more than 0.01%; Total sugars: not more than 1.0%; Water: not more than 1.0% | |
Record name | D-Sorbitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water, White powder, as granules, or as crystalline masses, White crystalline powder, WHITE POWDER, GRANULES, OR FLAKES | |
CAS No. |
50-70-4, 69-65-8, 98201-93-5 | |
Record name | SORBITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9087 | |
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Record name | Sorbitol | |
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Record name | Sorbitol [USP:NF] | |
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Record name | mannitol | |
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Record name | D-Glucitol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORBITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506T60A25R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Sorbitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sorbitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | D-SORBITOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
230 °F (USCG, 1999), 88 to 102 °C, 111 °C, 11 °C, 110-112 °C | |
Record name | SORBITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9087 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sorbitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SORBITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | D-Sorbitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sorbitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | D-SORBITOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.